BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Bromo-3-hydroxybenzoic acid molecular
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-3-
hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are fundamental scaffolds in the realm of medicinal chemistry and
materials science. Their rigid aromatic core, coupled with the versatile reactivity of the
carboxylic acid and other substituents, makes them invaluable as starting materials and key
intermediates in the synthesis of complex molecular architectures. Within this class of
compounds, 2-Bromo-3-hydroxybenzoic acid (Figure 1) represents a strategically
functionalized building block. The ortho-bromo substituent provides a handle for a variety of
cross-coupling reactions, while the adjacent hydroxyl and carboxylic acid groups can
participate in hydrogen bonding, chelation, and further derivatization. This guide provides a
comprehensive technical overview of the molecular structure, physicochemical properties,
synthesis, and potential applications of 2-Bromo-3-hydroxybenzoic acid, with a focus on its
relevance to drug discovery and development.

Molecular Structure and Identification

The molecular structure of 2-Bromo-3-hydroxybenzoic acid is characterized by a benzene
ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a
carboxylic acid group at the 1-position.
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Figure 1: 2D Structure of 2-Bromo-3-hydroxybenzoic acid

Caption: 2D representation of 2-Bromo-3-hydroxybenzoic acid.

Table 1: Chemical Identifiers for 2-Bromo-3-hydroxybenzoic acid

Identifier Value Source

2-bromo-3-hydroxybenzoic

IUPAC Name acid [PubChem][1]
CAS Number 91658-91-2 [PubChem][1]
Molecular Formula C7HsBrOs [PubChem][1]
Molecular Weight 217.02 g/mol [PubChem][1]

InChl=1S/C7H5BrO3/c8-6-

InChl 4(7(10)11)2-1-3-5(6)9/h1-3,9H,  [PubChem][1]
(H,10,11)
SMILES ngCC(ZC(C(:Cl)O)Br)c(zo) [PubChem[1]

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for 2-Bromo-3-hydroxybenzoic
acid is not readily available, its spectral characteristics can be reliably predicted based on the
analysis of closely related compounds and established principles of spectroscopy.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region,
corresponding to the three protons on the benzene ring. The chemical shifts and coupling
patterns will be influenced by the electronic effects of the bromo, hydroxyl, and carboxyl
groups. The protons on the ring will likely appear as multiplets. The acidic protons of the
hydroxyl and carboxylic acid groups will appear as broad singlets, with their chemical shifts
being highly dependent on the solvent and concentration.
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e 13C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon
atoms in the molecule. The carboxyl carbon will be the most downfield signal. The chemical
shifts of the aromatic carbons will be influenced by the attached substituents.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-3-hydroxybenzoic acid will exhibit characteristic absorption
bands for its functional groups. A broad absorption band is expected in the region of 2500-3300
cm~1 due to the O-H stretching of the hydrogen-bonded carboxylic acid.[2] The C=0 stretching
of the carboxyl group will give a strong absorption band around 1700 cm~1.[2] The O-H
stretching of the phenolic hydroxyl group will also be present. Aromatic C-H and C=C stretching
vibrations will be observed in their characteristic regions.

1.1.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]* would be expected to appear as a pair of
peaks of nearly equal intensity at m/z 216 and 218, corresponding to the two isotopes of
bromine (7°Br and 8Br). Common fragmentation patterns for benzoic acids include the loss of a
hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[3]

Crystallographic Data

While the crystal structure of 2-Bromo-3-hydroxybenzoic acid has not been reported, a
detailed analysis of its isomer, 3-Bromo-2-hydroxybenzoic acid, provides valuable insights into
the likely solid-state conformation.[4] In the crystal structure of 3-Bromo-2-hydroxybenzoic acid,
molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid
groups.[4] An intramolecular hydrogen bond is also observed between the hydroxyl and
carboxyl groups.[4] It is highly probable that 2-Bromo-3-hydroxybenzoic acid would also
exhibit similar hydrogen bonding patterns, leading to the formation of dimeric structures in the
solid state.

Physicochemical Properties

The physicochemical properties of 2-Bromo-3-hydroxybenzoic acid are crucial for its
application in synthesis and drug development.

Table 2: Physicochemical Properties of 2-Bromo-3-hydroxybenzoic acid
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Property Value Method Source
logP 1.7 Computed [PubChem][1]
Not Experimentally
pKa :
Determined
Not Quantitativel
Solubility Q ) Y
Determined

Experimental Determination of pKa

The pKa of 2-Bromo-3-hydroxybenzoic acid can be determined experimentally by
potentiometric titration.[5] A solution of the acid is titrated with a standardized solution of a
strong base, and the pH is monitored throughout the titration. The pH at the half-equivalence
point corresponds to the pKa of the acid.[5]

Experimental Determination of Solubility

The solubility of 2-Bromo-3-hydroxybenzoic acid in various organic solvents can be
determined using the shake-flask method.[6] An excess of the solid compound is added to a
known volume of the solvent and the mixture is agitated at a constant temperature until
equilibrium is reached. The concentration of the dissolved compound in the supernatant is then
determined by a suitable analytical technique, such as HPLC.

Synthesis and Reactivity
Synthesis

A plausible and efficient synthesis of 2-Bromo-3-hydroxybenzoic acid involves the direct
electrophilic bromination of 3-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-,
para-director, and the carboxylic acid group is a deactivating, meta-director. Therefore,
bromination is expected to occur at the positions ortho and para to the hydroxyl group.

Proposed Synthetic Workflow:
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Caption: Proposed synthesis of 2-Bromo-3-hydroxybenzoic acid.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid (Adapted from a similar
procedure)

» Dissolve 3-hydroxybenzoic acid in glacial acetic acid.

» Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room
temperature.

 Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
e Pour the reaction mixture into ice water to precipitate the product.
e Collect the crude product by filtration and wash with cold water.

e Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
pure 2-Bromo-3-hydroxybenzoic acid.

Reactivity

The reactivity of 2-Bromo-3-hydroxybenzoic acid is governed by its three functional groups:

o Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as
esterification, amidation, and reduction to the corresponding alcohol.

e Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.

e Bromo Substituent: The bromine atom is a key functional group for introducing further
molecular complexity. It can participate in a variety of palladium-catalyzed cross-coupling
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reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the
formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Discovery and Development

Halogenated and hydroxylated benzoic acids are privileged scaffolds in medicinal chemistry.[7]
The presence of a bromine atom can enhance the binding affinity of a molecule to its biological
target and can also improve its pharmacokinetic properties. 2-Bromo-3-hydroxybenzoic acid
serves as a versatile building block for the synthesis of a wide range of biologically active
compounds.

Potential Therapeutic Areas:

» Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-
inflammatory properties.

o Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs.

» Antimicrobial Agents: Halogenated phenols and benzoic acids often exhibit antimicrobial
activity.

Example of a Related Compound in Drug Development:

3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of an impurity of
Sulfasalazine, a drug used to treat inflammatory bowel disease.[8] This highlights the relevance
of brominated hydroxybenzoic acids in pharmaceutical synthesis and quality control.

Conclusion

2-Bromo-3-hydroxybenzoic acid is a valuable and versatile building block for organic
synthesis, particularly in the field of drug discovery. Its well-defined molecular structure,
predictable reactivity, and potential for derivatization at multiple sites make it an attractive
starting material for the synthesis of novel therapeutic agents. This in-depth technical guide has
provided a comprehensive overview of its key characteristics, from its fundamental molecular
properties to its potential applications. Further research into the biological activities of
compounds derived from this scaffold is warranted and holds promise for the development of
new and effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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